N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide, also known as BPN14770, is a novel drug compound that has gained attention for its potential therapeutic uses. It belongs to the class of small-molecule drugs and has been shown to have promising results in preclinical studies for various neurological disorders.
作用机制
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide works by inhibiting the activity of phosphodiesterase-4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide increases cAMP levels, which is known to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have several biochemical and physiological effects in animal models. It increases levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function. It also reduces levels of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide is its ability to cross the blood-brain barrier, which allows it to exert its effects directly in the brain. However, its efficacy and safety in humans are still being studied, and more research is needed to determine its potential as a therapeutic agent.
未来方向
There are several potential future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is its potential use in combination with other drugs for the treatment of Alzheimer's disease. Additionally, more research is needed to determine the optimal dosage and dosing regimen for N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide in humans.
合成方法
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide is synthesized through a multi-step process that involves the reaction of 2-aminonicotinic acid with 2-amino-5-bromo-1,3-benzoxazole in the presence of a coupling agent. The resulting intermediate is then reacted with 3-bromoaniline to obtain the final product.
科学研究应用
N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide has been studied extensively for its potential therapeutic uses in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and Rett syndrome. It has been shown to improve cognitive function and memory in animal models of these diseases.
属性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-18(14-6-4-10-20-12-14)21-15-7-3-5-13(11-15)19-22-16-8-1-2-9-17(16)24-19/h1-12H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDWNSTVBGPAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808432 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。